2-(2-Methoxypyridin-3-YL)propan-2-amine
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Overview
Description
2-(2-Methoxypyridin-3-YL)propan-2-amine is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-3-YL)propan-2-amine typically involves the reaction of 2-methoxypyridine with appropriate amine precursors under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-3-YL)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.
Scientific Research Applications
2-(2-Methoxypyridin-3-YL)propan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-3-YL)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. Detailed studies on its mechanism of action are necessary to elucidate its precise effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A simpler derivative of pyridine with a methoxy group at the 2-position.
3-Aminopyridine: A pyridine derivative with an amino group at the 3-position.
2-(2-Methoxypyridin-3-yl)-2-methylpropan-1-amine: A structurally similar compound with a methyl group at the 2-position of the propanamine chain.
Uniqueness
2-(2-Methoxypyridin-3-YL)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and amine functionality make it versatile for various synthetic and research applications, distinguishing it from other pyridine derivatives.
Properties
CAS No. |
1060807-40-0 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(2-methoxypyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,10)7-5-4-6-11-8(7)12-3/h4-6H,10H2,1-3H3 |
InChI Key |
PMJHKUIKDYFUID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)OC)N |
Origin of Product |
United States |
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